Methyl 2-fluoro-6-iodophenylacetate

Description

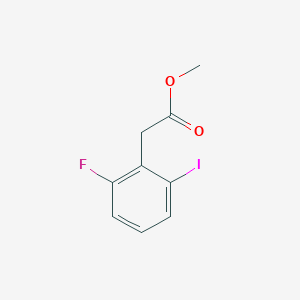

Methyl 2-fluoro-6-iodophenylacetate is a halogenated aromatic ester characterized by a fluorine atom at the 2-position and an iodine atom at the 6-position on the phenyl ring, with an acetylated methyl ester group. This compound’s structure combines electron-withdrawing halogens (F and I) and an ester moiety, making it relevant in pharmaceutical synthesis, catalysis, and materials science.

Properties

CAS No. |

1234562-63-0 |

|---|---|

Molecular Formula |

C9H8FIO2 |

Molecular Weight |

294.06 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-6-iodophenyl)acetate |

InChI |

InChI=1S/C9H8FIO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 |

InChI Key |

QPQGQAIGPGTUDM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC=C1I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-6-iodophenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-iodophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct iodination of methyl 2-fluorophenylacetate using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature until the iodination is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-iodophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products Formed

Substitution: Formation of 2-fluoro-6-azidophenylacetate, 2-fluoro-6-cyanophenylacetate, etc.

Oxidation: Formation of 2-fluoro-6-iodophenylacetic acid.

Reduction: Formation of 2-fluoro-6-iodophenylethanol.

Scientific Research Applications

Methyl 2-fluoro-6-iodophenylacetate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Material Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-iodophenylacetate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substitution pattern of halogens and ester groups significantly influences reactivity, stability, and applications. Key analogs include:

a) 3-Fluoro-6-methylphenethyl acetate (CAS 1369777-27-4)

- Structure : Features a fluorine at the 3-position and a methyl group at the 6-position on the phenyl ring, with a phenethyl acetate backbone.

- Comparison: The iodine in Methyl 2-fluoro-6-iodophenylacetate introduces greater steric bulk and polarizability compared to the methyl group in this analog.

b) Methyl 2-phenylacetoacetate (CAS 16648-44-5)

- Structure : Contains a phenyl group and an acetylated ester, lacking halogen substituents.

- Comparison: The absence of halogens in Methyl 2-phenylacetoacetate reduces its electronic complexity but increases its utility as a precursor in amphetamine synthesis .

c) Z-Communic Acid Methyl Ester

- Structure: A diterpenoid methyl ester with a labdane skeleton, isolated from Austrocedrus chilensis resin .

- Comparison: The rigid terpenoid backbone of Z-communic acid contrasts with the planar aromatic system of this compound, leading to differences in solubility and biological activity. Both compounds share ester functionality, but the halogenated aromatic system in the target may enhance UV stability compared to natural terpenoid esters .

Physical and Chemical Properties

The following table summarizes inferred properties based on structural analogs:

Key Observations :

- Fluorine’s electronegativity may reduce hydrolysis rates of the ester group compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.